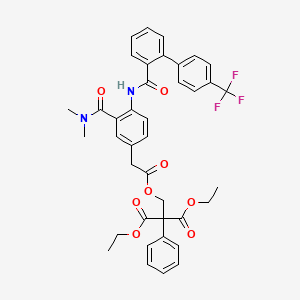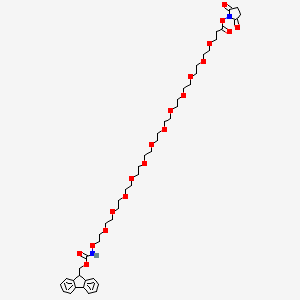
Granotapide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has been studied for its potential use in treating type II diabetes mellitus, atherosclerosis, coronary artery disease, metabolic syndrome, obesity, prediabetes mellitus, and hypertension . Granotapide works by blocking fat absorption, which enhances glucose-stimulated insulin secretion and improves insulin sensitivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Granotapide is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthetic route typically involves the following steps:
- Formation of an anilide intermediate by reacting a substituted aniline with an acid chloride.
- Coupling of the anilide intermediate with a trifluoromethyl-substituted biphenyl derivative.
- Final esterification to form the diethyl ester of this compound .
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The process is scaled up from laboratory synthesis to industrial production by employing large-scale reactors and purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Granotapide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Granotapide has a wide range of scientific research applications:
Wirkmechanismus
Granotapide exerts its effects by inhibiting the microsomal triglyceride transfer protein, which is responsible for the transport of triglycerides, cholesteryl esters, and phospholipids between phospholipid surfaces . By blocking this protein, this compound reduces fat absorption, leading to enhanced glucose-stimulated insulin secretion and improved insulin sensitivity . This mechanism is independent of food intake suppression and involves the enhancement of glucagon-like peptide-1 secretion and reduction of lipotoxicity .
Vergleich Mit ähnlichen Verbindungen
. Similar compounds include:
Dirlotapide: Another microsomal triglyceride transfer protein inhibitor used to reduce body weight in diabetic dogs.
Anacetrapib: A cholesteryl ester transfer protein inhibitor that increases serum high-density lipoprotein cholesterol levels.
Lomitapide: A small molecule inhibitor of microsomal triglyceride transfer protein used to treat lipid disorders.
Uniqueness of Granotapide: this compound is unique due to its intestine-specific action, which allows it to block fat absorption without affecting food intake. This specificity makes it a promising candidate for treating metabolic disorders without the adverse effects associated with systemic fat absorption inhibitors .
Eigenschaften
CAS-Nummer |
916683-32-4 |
|---|---|
Molekularformel |
C39H37F3N2O8 |
Molekulargewicht |
718.7 g/mol |
IUPAC-Name |
diethyl 2-[[2-[3-(dimethylcarbamoyl)-4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]acetyl]oxymethyl]-2-phenylpropanedioate |
InChI |
InChI=1S/C39H37F3N2O8/c1-5-50-36(48)38(37(49)51-6-2,27-12-8-7-9-13-27)24-52-33(45)23-25-16-21-32(31(22-25)35(47)44(3)4)43-34(46)30-15-11-10-14-29(30)26-17-19-28(20-18-26)39(40,41)42/h7-22H,5-6,23-24H2,1-4H3,(H,43,46) |
InChI-Schlüssel |
FPUQGCOBYOXAED-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(COC(=O)CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)C(=O)N(C)C)(C4=CC=CC=C4)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C(COC(=O)CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)C(=O)N(C)C)(C4=CC=CC=C4)C(=O)OCC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
JTT 130; JTT-130; JTT130; Granotapide; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R,3S)-N-[2-(cyclopentanecarbonylamino)-1,3-benzothiazol-6-yl]-3-(2-naphthylmethylamino)cyclohexanecarboxamide](/img/structure/B1192727.png)
